1-Butanol, 4-(aminooxy)-

Description

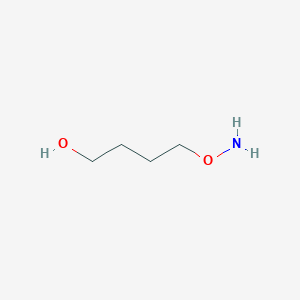

Structure

3D Structure

Properties

IUPAC Name |

4-aminooxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-7-4-2-1-3-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKWZSQGRNWHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCON)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451133 | |

| Record name | 1-Butanol, 4-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87903-55-7 | |

| Record name | 1-Butanol, 4-(aminooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of the Aminooxy Group in 1 Butanol, 4 Aminooxy

Fundamental Reactivity Profile of the Aminooxy Moiety

The aminooxy group is a potent nucleophile, a characteristic attributed to the "alpha effect," where the presence of a heteroatom (oxygen) adjacent to the nucleophilic nitrogen atom enhances its reactivity. iris-biotech.de This effect increases the electron density on the nitrogen atom, making it more prone to attack electron-deficient centers. libretexts.orgmasterorganicchemistry.comsaskoer.caallen.inbyjus.com The nucleophilicity of the aminooxy group is greater than that of a primary amine due to the lower pKa of the aminooxy group (around 5-6) compared to a primary amine (pKa ~9). ku.edu This lower pKa means the aminooxy group remains largely unprotonated at or near neutral pH, preserving its nucleophilic character. ku.edu

Table 1: Comparison of Nucleophilic Properties

| Functional Group | Approximate pKa | Relative Nucleophilicity | Key Factors Influencing Nucleophilicity |

| Aminooxy (-ONH₂) ku.edu | 5-6 | High | Alpha effect, lower pKa iris-biotech.deku.edu |

| Primary Amine (-NH₂) ku.edu | ~9 | Moderate | Basicity, solvent effects libretexts.orgku.edu |

| Alcohol (-OH) libretexts.orgsaskoer.ca | ~16-18 | Low | High electronegativity of oxygen, acts as a weaker nucleophile than amines libretexts.org |

This table provides a generalized comparison. Actual values can vary based on molecular structure and reaction conditions.

Reactions involving the aminooxy group, particularly oxime formation, are generally characterized by favorable kinetics and thermodynamics. researchgate.netnih.gov The formation of an oxime bond is a condensation reaction that is typically acid-catalyzed and proceeds readily under mild conditions. numberanalytics.comrsc.org

The kinetics of oxime formation can be influenced by several factors, including pH, temperature, and the presence of catalysts. numberanalytics.comresearchgate.net The reaction rate is often optimal under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group. numberanalytics.comrsc.orgacs.org Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts, significantly accelerating the rate of oxime formation, even at neutral pH. rsc.orgacs.org

From a thermodynamic standpoint, the formation of the stable oxime C=N bond is the driving force for the reaction. iris-biotech.de While the reaction is reversible, the equilibrium often strongly favors the product side, especially with the removal of water. numberanalytics.com

Chemoselective Reactions with Carbonyl Compounds

A key feature of the aminooxy group in 1-Butanol, 4-(aminooxy)- is its ability to react chemoselectively with carbonyl compounds (aldehydes and ketones). researchgate.net This selectivity allows for specific chemical modifications in the presence of other functional groups.

The reaction of 1-Butanol, 4-(aminooxy)- with an aldehyde or a ketone results in the formation of a stable oxime linkage. vulcanchem.com The mechanism involves a two-step process:

Nucleophilic Addition: The nucleophilic nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comresearchgate.net

Dehydration: The intermediate then undergoes dehydration (elimination of a water molecule) to form the final oxime product with a C=N double bond. numberanalytics.comresearchgate.net

This reaction is typically catalyzed by acid. numberanalytics.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. numberanalytics.com The rate of oxime formation is pH-dependent, with optimal rates generally observed in a slightly acidic pH range of 4 to 5. rsc.orgacs.org At lower pH, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH, the concentration of the protonated carbonyl species is too low.

Aniline and substituted anilines can act as effective nucleophilic catalysts for oxime formation, significantly increasing the reaction rate, particularly at neutral pH. rsc.orgacs.org The proposed mechanism for aniline catalysis involves the formation of a more reactive protonated Schiff base intermediate. rsc.org

Table 2: Factors Influencing Oxime Formation Rate

| Factor | Effect on Reaction Rate | Optimal Conditions |

| pH numberanalytics.comrsc.orgacs.org | Rate is pH-dependent. | Slightly acidic (pH 4-5) rsc.orgacs.org |

| Catalyst numberanalytics.comrsc.orgacs.org | Acid catalysts and nucleophilic catalysts (e.g., aniline) increase the rate. | Presence of an appropriate catalyst numberanalytics.comrsc.orgacs.org |

| Temperature numberanalytics.com | Higher temperatures generally increase the rate but may lead to side reactions. | Varies depending on specific reactants. |

| Concentration numberanalytics.comresearchgate.net | Higher concentrations of reactants lead to a faster rate. | Higher concentrations as permissible by solubility and other factors. |

The oxime ether formed from the reaction of 1-Butanol, 4-(aminooxy)- and a carbonyl compound can be subsequently reduced to form a stable amine linkage. This two-step process, known as reductive amination, provides a pathway to form C-N bonds. masterorganicchemistry.com

The reduction of the oxime ether C=N bond to a C-N single bond can be achieved using various reducing agents. nih.gov Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that can selectively reduce the imine (or oxime) in the presence of a carbonyl group. masterorganicchemistry.com Other methods for the reduction of oxime ethers include the use of catalytic hydrogenation. nih.gov

This process allows for the conversion of a carbonyl compound into a primary or secondary amine, depending on the structure of the starting materials. In the context of 1-Butanol, 4-(aminooxy)-, the resulting product would be a substituted hydroxylamine (B1172632) which can be further reduced to an amine. This methodology is a cornerstone in the synthesis of a wide array of amines. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Aminooxy Reactions

The reactions of the aminooxy group can exhibit both regioselectivity and stereoselectivity, depending on the substrate and reaction conditions.

Regioselectivity refers to the preference for reaction at one position over another. In molecules containing multiple, distinct carbonyl groups, the aminooxy group of 1-Butanol, 4-(aminooxy)- can show a preference for reacting with the more reactive carbonyl group. Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Therefore, in a molecule containing both an aldehyde and a ketone functional group, the aminooxy group would be expected to react preferentially with the aldehyde. The regioselectivity of azide (B81097) reduction in molecules with multiple azide groups has been shown to be influenced by electronic factors. researchgate.net While not a direct analog, this suggests that electronic differences between carbonyl groups could also direct the regioselectivity of oxime formation.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. When an unsymmetrical ketone reacts with 1-Butanol, 4-(aminooxy)-, the resulting oxime can exist as two geometric isomers (E and Z). The ratio of these isomers can be influenced by the steric bulk of the substituents on the ketone, the reaction solvent, and the temperature. In some cases, one isomer may be significantly favored. Furthermore, if the carbonyl compound or the aminooxy reagent is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome of such reactions can be influenced by the catalyst used and the reaction conditions. For example, in glycosylation reactions, the choice of activator and reaction conditions can direct the formation of a specific anomer. nih.govacs.org Similarly, in copper-catalyzed azide-alkyne cycloaddition (click chemistry), high regioselectivity is achieved. sci-hub.se While a different reaction, it highlights how catalysis can control selectivity.

Factors Influencing Reaction Regiochemistry in Complex Substrates

The regiochemistry of reactions involving the aminooxy group of 1-Butanol, 4-(aminooxy)- in complex substrates is governed by a combination of steric, electronic, and reaction condition-based factors. numberanalytics.com Understanding these influences is critical for predicting and controlling reaction outcomes in the synthesis of complex molecules. numberanalytics.com

Steric Hindrance: The accessibility of the reaction site plays a pivotal role. In substrates with multiple potential reaction sites, the aminooxy group will preferentially react with the least sterically hindered position. This is a common strategy for achieving regiochemical control. numberanalytics.com

Electronic Effects: The electronic properties of the substrate, such as inductive and resonance effects, can direct the aminooxy group to a specific position. numberanalytics.com For instance, in nucleophilic addition reactions, the aminooxy group will add to the more substituted carbon atom in an unsymmetrical alkene, leading to the more stable product. numberanalytics.com In the case of 1,3-dipolar cycloadditions, the inclusion of electron correlation in calculations can reverse regiochemical predictions compared to those based on uncorrelated wave functions, highlighting the subtlety of electronic influences. acs.org

Reaction Conditions: Factors such as temperature, pressure, solvent, and reaction time significantly impact regioselectivity. numberanalytics.com For example, in elimination reactions, the nature of the base and the stability of any carbocation intermediates are crucial determinants of the reaction's regiochemical outcome. numberanalytics.com Similarly, the choice of solvent and the use of catalysts can influence the reaction pathway. numberanalytics.com In some cases, higher temperatures and pressures can lead to a decrease in regioselectivity. numberanalytics.com

Catalyst and Substrate Control: Catalysts can direct the aminooxy group to a specific position, often through coordination with the substrate. numberanalytics.comnumberanalytics.com Substrate control involves designing the substrate's structure to inherently favor reaction at a particular site. numberanalytics.com For instance, the directed evolution of enzymes like P450pyr monooxygenase has been used to achieve highly regioselective terminal hydroxylation of n-butanol to 1,4-butanediol, demonstrating a powerful method of substrate and catalyst control. nih.gov

The following table summarizes the key factors influencing regiochemistry:

| Factor | Description | Example Application |

| Steric Control | Utilizes steric hindrance to direct a reaction to a less crowded site. | Directing the aminooxy group to the less substituted carbon of a double bond. |

| Electronic Control | Employs inductive or resonance effects to favor reaction at an electronically activated or deactivated site. | Nucleophilic addition of the aminooxy group to an electron-deficient carbon. |

| Catalyst Control | Uses a catalyst to selectively activate a specific position for reaction. | Lewis acid-catalyzed electrophilic additions where the catalyst coordinates to a specific site. numberanalytics.com |

| Substrate Control | The inherent structure of the substrate directs the reaction to a specific position. | A substrate with a pre-existing chiral center influencing the approach of the reagent. |

| Reaction Conditions | Temperature, solvent, and pressure can alter the kinetic versus thermodynamic control of a reaction, thereby influencing regioselectivity. | Varying temperature to favor the formation of one regioisomer over another. numberanalytics.com |

Enantioselective Control in Aminooxy Carbonyl Compound Synthesis

The enantioselective synthesis of carbonyl compounds containing an aminooxy group is a significant area of research, with applications in the preparation of chiral molecules like amino alcohols. google.comscirp.org Chiral auxiliaries and catalysts are central to achieving high enantioselectivity in these reactions.

One prominent strategy involves the proline-catalyzed asymmetric α-aminooxylation of aldehydes. This method has been successfully applied to the enantioselective synthesis of (S,S)-ethambutol, a tuberculostatic drug, achieving 99% enantiomeric excess (ee). researchgate.net The key step is the reaction of n-butyraldehyde with an aminooxylating agent in the presence of proline as an organocatalyst. researchgate.net

Another powerful approach is the use of metal-based chiral catalysts. For instance, (R)-BINAP-silver complexes have been shown to be highly effective catalysts for the enantioselective and O-selective nitroso aldol (B89426) reaction of tin enolates with nitrosobenzene. nih.gov This reaction can produce α-aminooxy ketones with up to 97% ee and excellent regioselectivity (O/N >99/1). nih.gov The resulting α-aminooxy ketone can then be converted to the corresponding α-hydroxy ketone without loss of enantioselectivity. nih.gov

The choice of chiral ligand and metal catalyst is crucial for achieving high stereocontrol. Chiral amino alcohols, for example, can act as ligands for metals like zinc, forming complexes that catalyze the enantioselective addition of organozinc reagents to aldehydes. scirp.org The development of new chiral ligands, such as those derived from camphor, continues to expand the toolkit for enantioselective synthesis. scirp.org

Remote chirality control, where a chiral center influences the stereochemistry of a reaction at a distant site, has also been demonstrated in the context of α-thio acetaldehydes, leading to 1,4-difunctionalized compounds like 1,4-amino alcohols. rsc.org

The following table provides examples of enantioselective methods for synthesizing aminooxy carbonyl compounds:

| Method | Catalyst/Auxiliary | Substrate Example | Product Type | Enantiomeric Excess (ee) |

| Proline-catalyzed α-aminooxylation | Proline | n-butyraldehyde | α-aminooxy aldehyde | 99% researchgate.net |

| Nitroso aldol reaction | (R)-BINAP-silver complexes | Tin enolate and nitrosobenzene | α-aminooxy ketone | Up to 97% nih.gov |

| Asymmetric Mannich reaction | Chiral sulfonimine auxiliary | α-thio acetaldehyde | 1,4-amino alcohol | Not specified rsc.org |

| Diethylzinc addition | Chiral camphor-based amino alcohols | Benzaldehyde | Chiral secondary alcohol | Moderate scirp.org |

Novel Reactivity and Transformation Pathways

Interactions with Amide Functional Groups and Ring-Opening Reactions

The aminooxy group of 1-Butanol, 4-(aminooxy)- can participate in reactions with amide functionalities, although this is a less commonly explored area compared to its reactions with carbonyls. The inherent nucleophilicity of the aminooxy group allows it to potentially react with activated amide derivatives.

More significantly, the aminooxy group is a key player in ring-opening reactions, particularly of cyclic structures like epoxides and isoxazolines. The aminolysis of epoxides is a well-established method for the synthesis of β-amino alcohols, demonstrating high regioselectivity. researchgate.net Various catalysts, including indium tribromide, ionic liquids, and solid acids like Amberlyst-15, have been employed to facilitate these reactions under mild conditions. researchgate.net

In the context of heterocyclic chemistry, the ring-opening of 4-isoxazolines can lead to the formation of enamino derivatives and α,β-enones. clockss.org This transformation highlights the ability of the aminooxy functionality (or its precursors) to induce significant structural rearrangements.

While direct reactions with stable amide bonds are less common, the aminooxy group can be involved in intramolecular cyclizations that might involve amide-like intermediates or participate in cascade reactions where an initial reaction (e.g., with a carbonyl) is followed by an interaction with a nearby amide group. The synthesis of polymers like poly(β-amino esters) (HPAEs) for gene delivery, which can be synthesized using 4-amino-1-butanol (B41920), showcases the utility of this compound in forming polymers with repeating amide-like linkages. sigmaaldrich.comacs.org

Intramolecular Rearrangements and Fragmentation Pathways, e.g., McLafferty Rearrangement

In the context of mass spectrometry, molecules containing a carbonyl group and a γ-hydrogen atom, such as derivatives of 1-Butanol, 4-(aminooxy)-, can undergo a characteristic fragmentation known as the McLafferty rearrangement. wikipedia.orglibretexts.org This reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond. libretexts.org The result is the formation of a neutral alkene and a charged enol-containing fragment. libretexts.orgyoutube.com

The McLafferty rearrangement is a common fragmentation pathway for a variety of carbonyl-containing compounds, including ketones, aldehydes, carboxylic acids, esters, and amides. libretexts.orgyoutube.com For instance, in the mass spectrum of pentanamide, which has a γ-hydrogen, a McLafferty rearrangement leads to the formation of a fragment with an m/z of 59 and a neutral propene molecule. youtube.com

The propensity for the McLafferty rearrangement can be influenced by the structure of the molecule. Studies on oxime ethers, which are formed from the reaction of aminooxy compounds with carbonyls, have shown that the rearrangement is more prominent for the E-isomers compared to the Z-isomers. louisville.edu Furthermore, the presence of an oxygen atom at the β-position in silyl (B83357) oxime ethers can greatly enhance the rearrangement. louisville.edu

This fragmentation pathway is a valuable tool in structural elucidation by mass spectrometry, as the characteristic neutral loss can provide information about the structure of the alkyl chain attached to the carbonyl group. libretexts.org

Applications of 1 Butanol, 4 Aminooxy in Advanced Chemical Research

Bioconjugation and Chemical Biology

Bioconjugation techniques are essential for the study of biological processes, the development of targeted therapeutics, and the creation of novel biomaterials. In this context, 1-Butanol, 4-(aminooxy)- functions as a key building block for the precise chemical modification of complex biological macromolecules.

The ability to modify biomolecules at specific, predetermined sites is critical for creating homogeneous conjugates with defined properties. The aminooxy group of 1-Butanol, 4-(aminooxy)- facilitates such precision through its chemoselective reaction with carbonyl groups (aldehydes or ketones), which can be introduced into biomolecules using a variety of chemical and enzymatic methods.

Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone. nih.govresearchgate.net This reaction proceeds under mild, aqueous conditions, is highly chemoselective, and does not require metal catalysts that can be problematic for certain proteins. nih.govunivie.ac.at The reaction between the nucleophilic aminooxy moiety and an electrophilic carbonyl group is a powerful tool for creating well-defined peptide and protein conjugates. nih.govrsc.org

The key to site-specific modification is the introduction of a unique carbonyl group onto the protein or peptide. Several methods have been developed for this purpose:

Oxidation of N-terminal Residues: N-terminal serine or threonine residues can be selectively oxidized with sodium periodate to generate an aldehyde, which is then available for reaction with an aminooxy-functionalized molecule like 1-Butanol, 4-(aminooxy)-. nih.govcore.ac.uk

Genetically Encoded Aldehyde Tags: A specific peptide sequence, recognized by the formylglycine-generating enzyme (FGE), can be genetically encoded into a protein. nih.govresearchgate.net FGE cotranslationally oxidizes a cysteine residue within this tag to a formylglycine, which contains an aldehyde group ready for oxime ligation. researchgate.net

Incorporation of Unnatural Amino Acids: Unnatural amino acids containing ketone or aldehyde groups, such as para-acetylphenylalanine, can be incorporated into proteins at specific sites using amber codon suppression techniques. core.ac.uk The ketone group then serves as a chemical handle for conjugation.

Once the carbonyl group is installed, 1-Butanol, 4-(aminooxy)- can be used to attach various payloads, such as fluorescent dyes, small molecule drugs, or other polymers, to the target protein. The rate of oxime ligation can be significantly enhanced by nucleophilic catalysts like aniline (B41778) and its derivatives, such as p-phenylenediamine, especially at neutral pH. nih.govacs.org

| Method | Target Residue/Sequence | Reagent/Enzyme | Description | Reference |

|---|---|---|---|---|

| N-terminal Oxidation | N-terminal Serine or Threonine | Sodium periodate (NaIO₄) | Oxidizes the 1,2-amino alcohol of specific N-terminal residues to generate a glyoxylyl aldehyde. | nih.govcore.ac.uk |

| Aldehyde Tag | Consensus peptide sequence (e.g., CxPxR) | Formylglycine-Generating Enzyme (FGE) | FGE recognizes a specific peptide tag and converts a cysteine residue within it to formylglycine, creating an aldehyde. | nih.govresearchgate.net |

| Unnatural Amino Acid Incorporation | Any desired site via genetic code expansion | Orthogonal aminoacyl-tRNA synthetase/tRNA pair | An amino acid with a ketone or aldehyde side chain (e.g., p-acetylphenylalanine) is incorporated during protein translation. | core.ac.uk |

Polysaccharides and the glycan portions of glycoproteins are rich in vicinal diols, which can be chemically oxidized to create aldehyde functionalities. This provides a convenient route for their modification using aminooxy-containing reagents. For instance, gentle oxidation with sodium periodate can cleave the bonds between adjacent hydroxyl groups on sugar rings, generating two aldehyde groups per oxidized monosaccharide unit.

These aldehyde-modified polysaccharides can then be functionalized by reaction with 1-Butanol, 4-(aminooxy)-, allowing for the attachment of probes or other molecules. Furthermore, if a bifunctional or multifunctional aminooxy crosslinker is used, this chemistry can be employed to form hydrogels. mtak.hu For example, aldehyde-modified hyaluronic acid (HA-CHO) can be crosslinked with aminooxy-terminated linkers to create biocompatible hydrogels for tissue engineering and drug delivery applications. mtak.hu The structure and flexibility of the aminooxy linker can influence the mechanical properties and stability of the resulting hydrogel. mtak.hu

| Linker Type | Example Compound | Key Structural Feature | Effect on Hydrogel | Reference |

|---|---|---|---|---|

| Flexible Alkanes | N,N'-bis(aminooxy)alkanes | Flexible aliphatic chain | Forms biocompatible hydrogels; properties depend on chain length. | mtak.hu |

| Rigid Aromatic | 1,4-bis(aminooxymethyl)benzene | Rigid benzene ring | Increases mechanical stiffness of the hydrogel compared to flexible linkers. | mtak.hu |

| Multivalent | multikis(6-oxyamine-6-deoxy)-β-cyclodextrin | High number of aminooxy groups | Acts as a crosslinker with a high degree of connectivity. | mtak.hu |

The functionalization of nucleic acids is crucial for applications in diagnostics, therapeutics, and nanotechnology. 1-Butanol, 4-(aminooxy)- and similar molecules can be used to create modified phosphoramidite building blocks for incorporation into oligonucleotides during automated solid-phase synthesis. nih.govnih.gov

An aminooxy group can be attached to a nucleoside monomer, which is then converted into a phosphoramidite. This modified building block can be incorporated at any desired position within a synthetic oligonucleotide sequence. nih.gov After synthesis and deprotection, the aminooxy-functionalized oligonucleotide can be conjugated to a wide range of molecules containing an aldehyde or ketone, such as peptides, fluorophores, or therapeutic agents. This post-synthetic conjugation strategy avoids potential incompatibilities of the desired ligand with the conditions of oligonucleotide synthesis. nih.gov This "aminooxy click chemistry" approach allows for the facile creation of bis-homo and bis-hetero conjugates, enabling the introduction of two different ligands with distinct biological functions onto a single oligonucleotide scaffold. nih.gov

1-Butanol, 4-(aminooxy)- is an exemplar of a simple yet effective linker molecule. Linkers play a critical role in the design of bioconjugates, bridging the biomolecule and the payload while often providing necessary spacing and physicochemical properties. The development of heterobifunctional linkers, which contain two different reactive groups, is a major area of chemical research. A molecule like N-[4-(aminooxy)butyl]maleimide, for instance, combines an aminooxy group for reaction with aldehydes and a maleimide group for reaction with thiols, allowing for the specific coupling of two different biomolecules or components. nih.gov Oxime ligation has become a reliable and versatile bioconjugation reaction used in a wide array of applications, from labeling to materials development. researchgate.net

Polymeric scaffolds provide a backbone for the multivalent presentation of ligands, which can significantly enhance binding affinity and biological response through the avidity effect. Hyaluronan (HA), a naturally occurring polysaccharide, is an attractive polymer for creating such scaffolds due to its biocompatibility and presence in the extracellular matrix. nih.govnih.gov

By introducing aldehyde groups onto the HA backbone (as described in 4.1.1.2), it can be readily functionalized with aminooxy-containing molecules. This strategy has been used to graft peptides onto HA in a simple, one-step reaction under mild aqueous conditions. nih.govnih.gov For example, peptides synthesized with an N-terminal aminooxy group can be directly conjugated to HA. nih.gov This approach allows for the creation of multifunctional therapeutics by co-grafting different peptide species, such as a disease-specific antigen and an immune-modulatory peptide, onto the same HA scaffold. nih.govnih.gov The resulting multivalent conjugate can then be targeted to specific tissues, such as lymph nodes, to modulate an immune response. nih.gov

| Grafted Peptide(s) | Peptide Function | Therapeutic Goal | Reference |

|---|---|---|---|

| PLP (Proteolipid protein peptide) | Multiple sclerosis antigen | Induce antigen-specific immune tolerance | nih.govnih.gov |

| LABL (ICAM-1 ligand) | Cell-adhesion inhibitor | Block immune cell stimulation | nih.govnih.gov |

| PLP and LABL (co-grafted) | Antigen and costimulatory inhibitor | Multifunctional immune modulation for experimental autoimmune encephalomyelitis | nih.govnih.gov |

Design and Development of Bio-conjugates and Linker Systems

Construction of Oxime-Based Linker Libraries for Screening

The formation of a stable oxime bond through the reaction of an aminooxy functionality with an aldehyde is a cornerstone of "click chemistry". This reaction is highly efficient and chemoselective, proceeding under aqueous conditions without the need for high temperatures. nih.gov These characteristics make 1-Butanol, 4-(aminooxy)- and similar aminooxy-containing platforms ideal for the rapid generation of diverse molecular libraries for screening purposes, particularly in drug discovery. nih.govresearchgate.net

The general strategy for creating these libraries involves a few key steps:

Design and Synthesis of Aminooxy Platforms: This involves creating core molecular scaffolds that incorporate the aminooxy group.

Tethering with Aldehydes: The aminooxy platform is then reacted with a library of diverse aldehydes to form a collection of molecules with varying functionalities, connected via an oxime linker. nih.gov

Direct Biological Evaluation: A significant advantage of this method is that the resulting oxime products are often of sufficient purity to be used directly in in-vitro biological screening without extensive purification. researchgate.net

This approach has been successfully used to generate libraries of multidentate inhibitors for various enzymes, such as protein tyrosine phosphatases (PTPs). nih.govresearchgate.net By identifying lead compounds that interact with an enzyme's active site and introducing an aminooxy handle, researchers can then tether a variety of molecules to explore interactions with peripheral sites of the enzyme, potentially leading to more potent and selective inhibitors. nih.gov

Table 1: Key Features of Oxime-Based Library Generation

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Oximation (reaction between an aminooxy group and an aldehyde/ketone) | nih.goviris-biotech.de |

| Reaction Conditions | Aqueous, room temperature, often with a mild acid catalyst like acetic acid. researchgate.net | nih.gov |

| Key Advantage | High chemoselectivity and reaction efficiency, allowing for purification-free screening in many cases. nih.govresearchgate.net | nih.govresearchgate.net |

| Application | Rapid generation of libraries of multidentate inhibitors for enzymes and protein-protein interactions. nih.gov | nih.gov |

Probes for Biological Systems and Enzyme Modulators

The specific reactivity of the aminooxy group towards aldehydes and ketones makes 1-Butanol, 4-(aminooxy)- a valuable component in the design of chemical probes for studying biological systems. researchgate.net Endogenous aldehydes are a class of reactive carbonyl compounds found in living organisms that can be produced during in-vivo metabolism. researchgate.net Probes containing an aminooxy moiety can selectively label these molecules, allowing for their detection and characterization. researchgate.netlouisville.edu

For instance, aminooxy probes have been designed to label aldehyde- and ketone-containing natural products and their metabolites. researchgate.net This strategy aids in the discovery of new natural products and understanding their biosynthetic origins. researchgate.net In one application, an aminooxy probe was used to successfully label streptomycin, an aldehyde-containing metabolite from Streptomyces griseus. researchgate.net

Furthermore, the development of clickable aminooxy probes, such as an aminooxy-alkyne probe, allows for the detection of post-translational modifications like ADP-ribosylation on acidic amino acids. These probes can be used to monitor stimulus-induced cellular processes and have helped to uncover new mechanisms in cell biology. The ability to attach reporter molecules, such as fluorophores or affinity tags, to the butanol backbone of 1-Butanol, 4-(aminooxy)- after oxime formation further enhances its utility as a versatile probe.

Organic Synthesis and Materials Science Contributions

Beyond its applications in chemical biology, 1-Butanol, 4-(aminooxy)- serves as a versatile building block in organic synthesis and has potential applications in the development of advanced materials.

Versatility as a Building Block in Complex Organic Synthesis

In organic synthesis, the strategic use of bifunctional building blocks like 1-Butanol, 4-(aminooxy)- allows for the efficient construction of complex molecular architectures. The presence of both a nucleophilic aminooxy group and a hydroxyl group allows for sequential and orthogonal chemical transformations. Chiral building blocks are essential for creating stereochemically defined molecules, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

The reaction between an aminooxy compound and a carbonyl group (aldehyde or ketone) is known as an oximation reaction and results in a stable oxime ether linkage. louisville.edu This chemoselective ligation can be performed under mild conditions and in a variety of solvents, including water. iris-biotech.delouisville.edu The nucleophilicity of the aminooxy group is increased compared to a primary amine due to the "alpha effect," where the adjacent heteroatom enhances reactivity. iris-biotech.de This allows for the efficient formation of α-aminooxy carbonyl derivatives, which can serve as intermediates in the synthesis of more complex molecules, including unnatural amino acids and peptidomimetics.

1-Butanol, 4-(aminooxy)- and its related diaminooxyalkanes are key components in the synthesis of macrocyclic and polycyclic structures. A notable example is the formation of Salamo-type bisoximes. researchgate.netresearchgate.net These are typically synthesized through the condensation reaction of a substituted salicylaldehyde with a bis(aminooxy)alkane, such as 1,4-bis(aminooxy)butane, in a heated ethanol medium. researchgate.netresearchgate.net

The resulting Salamo-type ligands are multidentate chelating agents capable of coordinating with various metal ions to form stable complexes. researchgate.net The length of the alkyl chain in the bis(aminooxy)alkane linker, such as the four-carbon chain derived from 1-Butanol, 4-(aminooxy)-, influences the flexibility and coordination properties of the resulting macrocycle. These compounds and their metal complexes are of interest for their potential applications in supramolecular chemistry and materials science. researchgate.net

Table 2: Synthesis of Salamo-Type Bisoximes

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 3-ethoxysalicyladehyde | 1,4-bis(aminooxy)butane | Ethoxy-substituted Salamo-type bisoxime | researchgate.net |

Role in Polymer Chemistry and Advanced Functional Materials

The precursor to 1-Butanol, 4-(aminooxy)-, which is 4-amino-1-butanol (B41920), is recognized as a precursor for biodegradable polymers that can be used for applications such as gene delivery. nih.gov This suggests the potential for 1-Butanol, 4-(aminooxy)- to be incorporated into polymers to introduce specific functionalities. The aminooxy group can be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer backbone through oxime ligation. This approach can be used to create functional materials with tailored properties, such as surfaces with immobilized biomolecules or polymers with specific recognition capabilities.

The bifunctional nature of 1-Butanol, 4-(aminooxy)- also allows it to act as a linker molecule. For example, a heterobifunctional linker containing an aminooxy group and a maleimide group has been synthesized from a butylamine derivative. nih.gov This type of linker can be used to conjugate biomolecules to surfaces or to create complex bioconjugates for diagnostic or therapeutic applications. nih.gov

Incorporation as a Functional Monomer in Specialty Polymer Synthesis

The unique structure of 1-Butanol, 4-(aminooxy)- makes it a promising candidate as a functional monomer in the synthesis of specialty polymers. Its dual functionality allows for its integration into polymer chains through either the hydroxyl or the aminooxy group, while leaving the other group available for subsequent chemical modifications. This latent reactivity is a key feature in the design of functional polymers with specific chemical handles for post-polymerization modifications.

The hydroxyl group can participate in traditional polymerization reactions such as polycondensation or be converted to a more reactive species, like an acrylate or methacrylate, to enable its participation in free-radical polymerization. This would result in a polymer backbone with pendant aminooxy groups. These aminooxy groups are highly reactive towards aldehydes and ketones, forming stable oxime linkages. This chemoselective reaction is particularly valuable for the development of advanced materials where precise control over the introduction of functional moieties is crucial.

Conversely, the aminooxy group could be utilized for polymerization, for instance, through reaction with di-aldehyde or di-ketone monomers to form a polyoxime backbone. In this scenario, the hydroxyl groups would be pendant to the polymer chain, offering sites for further functionalization, such as esterification or etherification, to fine-tune the polymer's physical and chemical properties.

The incorporation of 1-Butanol, 4-(aminooxy)- as a functional monomer can lead to the development of polymers with applications in fields such as bioconjugation, drug delivery, and surface modification. The ability to introduce a reactive handle in a controlled manner is a significant advantage in the design of sophisticated polymer architectures.

Table 1: Potential Polymerization Strategies for 1-Butanol, 4-(aminooxy)-

| Polymerization Strategy | Reactive Group Utilized in Polymerization | Pendant Functional Group | Potential Polymer Type |

| Polycondensation | Hydroxyl Group | Aminooxy Group | Polyester, Polyether |

| Free-Radical Polymerization (after modification) | Modified Hydroxyl Group (e.g., acrylate) | Aminooxy Group | Polyacrylate |

| Polyoxime Formation | Aminooxy Group | Hydroxyl Group | Polyoxime |

Development of Advanced Crosslinking Agents

Beyond its role as a monomer, 1-Butanol, 4-(aminooxy)- holds potential as a building block for the development of advanced crosslinking agents. Crosslinking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and chemical resistance of polymeric materials by forming a three-dimensional network. The bifunctional nature of 1-Butanol, 4-(aminooxy)- allows for the synthesis of crosslinkers with tailored reactivity.

For instance, the hydroxyl group can be reacted with a variety of coupling agents to introduce other reactive functionalities. For example, reaction with a diisocyanate could yield a crosslinker with a terminal isocyanate group and a terminal aminooxy group. Such a heterobifunctional crosslinker could be used to bridge two different types of polymer chains, one bearing hydroxyl or amine groups and the other bearing aldehyde or ketone groups. This would enable the formation of complex polymer networks with controlled architectures.

Furthermore, the aminooxy group's specific reactivity towards carbonyl groups can be exploited to create dynamic or reversible crosslinks. Oxime linkages can be cleaved under certain conditions, leading to the development of self-healing or reprocessable polymer networks. This is a highly desirable feature for the creation of sustainable and smart materials.

The development of crosslinking agents derived from 1-Butanol, 4-(aminooxy)- could lead to advancements in coatings, adhesives, and hydrogels. The ability to precisely control the crosslinking chemistry opens up possibilities for creating materials with novel properties and functionalities.

Table 2: Potential Crosslinking Applications based on 1-Butanol, 4-(aminooxy)-

| Crosslinking Strategy | Reactive Groups Involved | Type of Crosslink | Potential Applications |

| Heterobifunctional Crosslinking | Aminooxy and a second, different reactive group | Covalent | Adhesives, Coatings |

| Dynamic Covalent Crosslinking | Aminooxy and Carbonyl Groups | Reversible Oxime Linkage | Self-healing materials, Re-processable thermosets |

| Hydrogel Formation | Aminooxy groups reacting with aldehyde-functionalized polymers | Covalent Network | Biomedical scaffolds, Drug delivery systems |

Computational and Theoretical Investigations of Aminooxy Chemistry

Molecular Modeling and Conformational Analysis of 1-Butanol, 4-(aminooxy)-

Molecular modeling and conformational analysis are essential tools for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictate its physical properties and biological interactions. For 1-Butanol, 4-(aminooxy)-, conformational flexibility arises from the rotation around several single bonds: the three C-C bonds of the butyl chain, the C-O ether linkage, and the O-N bond of the aminooxy group.

While specific conformational analysis studies on 1-Butanol, 4-(aminooxy)- are not extensively documented, its behavior can be inferred from studies on related structures like n-butanol and various alkoxyamines. The n-butanol backbone can adopt multiple conformations, with fourteen distinct conformers identified, thirteen of which have C₁ symmetry and one with Cₛ symmetry. researchgate.netaip.org The energy differences between these conformers are typically small, within 0-1 kcal/mol, indicating that the molecule exists as a mixture of various shapes at room temperature. researchgate.net The most stable conformers are generally those that minimize steric hindrance, such as the anti (or trans) arrangement around the central C-C bonds. wolfram.comwolframcloud.com

Table 1: Key Dihedral Angles in 1-Butanol, 4-(aminooxy)- for Conformational Analysis

| Dihedral Angle | Description | Expected Conformations |

| C1-C2-C3-C4 | Butyl chain backbone | Anti (trans), Gauche |

| C3-C4-O-N | Butoxy linkage | Anti (trans), Gauche |

| C4-O-N-H | Aminooxy group | Dependent on lone pair repulsion |

This table represents a theoretical framework for the conformational analysis of 1-Butanol, 4-(aminooxy)-, based on principles of organic stereochemistry.

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical methods are powerful for investigating the electronic structure changes that occur during a chemical reaction, allowing for the detailed elucidation of reaction mechanisms.

Density Functional Theory (DFT) and Ab Initio Calculations of Transition States

The aminooxy group is known for its participation in important reactions like oxime ligation, where it reacts with an aldehyde or ketone. nih.gov Density Functional Theory (DFT) is a common computational method used to study the mechanism of such reactions. researchgate.net For the reaction of 1-Butanol, 4-(aminooxy)- with a carbonyl compound, DFT calculations can model the entire reaction pathway, from reactants to products, through the transition state.

The generally accepted mechanism for oxime formation involves two key steps:

Nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon to form a tetrahedral intermediate.

Dehydration of this intermediate to yield the final oxime product.

DFT studies on model systems reveal that the reaction is catalyzed in acidic medium and that the rate-determining step can be the initial nucleophilic attack or the subsequent dehydration, depending on the pH. researchgate.netacs.org These calculations can determine the geometry and energy of the transition state for each step. Ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy for these calculations, though at a greater computational cost. wayne.edursc.orgwayne.edu For instance, high-level ab initio calculations have been used to study the decomposition kinetics of butoxy radicals, which could provide insights into the stability and potential side-reactions of the butanol fragment of the molecule under specific conditions. mpg.de

Prediction of Protonation States and pKa Values

The protonation state of the aminooxy group is critical for its reactivity and interactions, particularly in biological systems. The acid dissociation constant (pKa) determines the extent of protonation at a given pH. Computational methods are widely used to predict pKa values, often employing thermodynamic cycles that calculate the free energy change of deprotonation. nih.govmdpi.com

For the aminooxy group, the pKa is reported to be approximately 5. nih.govresearchgate.net This is significantly lower than that of a typical primary amine (pKa ~10.6), a consequence of the electron-withdrawing effect of the adjacent oxygen atom. mpg.de This means that at physiological pH (~7.4), the aminooxy group of 1-Butanol, 4-(aminooxy)- will exist predominantly in its neutral, unprotonated form (H₂N-O-R).

Computational approaches to predict pKa range from empirical methods like PROPKA for proteins to more rigorous quantum mechanical calculations. mdpi.com DFT calculations combined with a continuum solvation model (which simulates the effect of the solvent) can be used to compute the free energies of the protonated and deprotonated species, from which the pKa can be derived. mpg.de For greater accuracy, an isodesmic reaction approach can be used, where the pKa is calculated relative to a chemically similar reference compound with a known experimental pKa.

Table 2: Comparison of Approximate pKa Values

| Functional Group | Example Compound | Approximate pKa | Predominant State at pH 7.4 |

| Primary Amine | Butylamine | 10.6 | Protonated (R-NH₃⁺) |

| Aminooxy Group | 1-Butanol, 4-(aminooxy)- | ~5 nih.govresearchgate.net | **Neutral (R-O-NH₂) ** |

| Carboxylic Acid | Butanoic Acid | 4.8 | Deprotonated (R-COO⁻) |

Intermolecular Interactions and Binding Affinity Studies

The way 1-Butanol, 4-(aminooxy)- interacts with other molecules, especially biological macromolecules, is governed by a combination of electrostatic forces, hydrogen bonding, and other non-covalent interactions.

Characterization of Aminooxy Group Interactions with Biological Macromolecules (e.g., DNA Base Pairs)

While direct studies on 1-Butanol, 4-(aminooxy)- are limited, research on the larger analogue, 1-aminooxy-spermine (AOSPM), provides significant insight into how the aminooxy group interacts with DNA. nih.govresearchgate.net These studies combine experimental techniques like FT-Raman spectroscopy with theoretical calculations to identify specific binding sites. researchgate.net

Theoretical modeling, specifically using DFT, has been employed to find the minimum energy structures of complexes between a model aminooxy compound (methoxyamine, CH₃-O-NH₂) and DNA base pairs (adenine-thymine and guanine-cytosine). nih.govnih.gov The results demonstrate that the aminooxy group plays a crucial role in the interaction with DNA. nih.govnih.gov It can form specific hydrogen bonds with the base residues, contributing to the binding affinity. nih.gov Depending on the conditions, these interactions can occur in either the major or minor groove of the DNA helix. nih.govresearchgate.net These findings suggest that the aminooxy group of 1-Butanol, 4-(aminooxy)- could similarly engage in specific hydrogen bonding interactions with the functional groups present on DNA bases.

Application of Hard and Soft Acids and Bases (HSAB) Theory to Reactivity

The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies Lewis acids and bases as "hard" or "soft." Hard acids/bases are small, have a high charge density, and are weakly polarizable, while soft acids/bases are large, have a low charge state, and are strongly polarizable. wikipedia.orgmlsu.ac.in The core principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. tamu.edulibretexts.org

The aminooxy group in 1-Butanol, 4-(aminooxy)- is a Lewis base, capable of donating an electron pair from either the nitrogen or the oxygen atom.

Nitrogen atom : With its lone pair, the nitrogen in an aminooxy group is considered a borderline to soft base. nih.govyoutube.com

Oxygen atom : The oxygen atom is more electronegative and less polarizable than the nitrogen, making it a harder base.

This classification helps predict its reactivity. For example, in reactions with carbonyl compounds (aldehydes and ketones), the carbonyl carbon is a hard acid. While the harder oxygen of the aminooxy group might be expected to interact, the nitrogen atom's nucleophilicity is significantly enhanced by the presence of the adjacent oxygen with its lone pair—a phenomenon known as the alpha effect . dbpedia.orgwikipedia.orgejpmr.com This effect makes the nitrogen a much stronger nucleophile than would be predicted by its basicity alone, leading to the preferential attack of the softer nitrogen atom on the carbonyl carbon, initiating oxime formation. wikipedia.orgmasterorganicchemistry.com HSAB theory, therefore, provides a framework for understanding the chemoselectivity of the aminooxy group in its various reactions. nih.gov

Table 3: HSAB Classification and the Aminooxy Group

| Species | Classification | Preferred Reactant (HSAB) | Example Reactant |

| H⁺ (proton) | Hard Acid | Hard Base | R-O-NH₂ (Oxygen lone pair) |

| Carbonyl Carbon (R₂C=O) | Hard Acid | Hard Base | R-O-N H₂ (Nitrogen lone pair, enhanced by alpha effect) nih.govwikipedia.org |

| Ag⁺ | Soft Acid | Soft Base | R-S⁻ (Thiolate) |

| Aminooxy Nitrogen | Borderline/Soft Base nih.govyoutube.com | Soft/Borderline Acid | - |

| Aminooxy Oxygen | Hard Base youtube.com | Hard Acid | H⁺ |

Advanced Analytical Methodologies for Characterization and Study of 1 Butanol, 4 Aminooxy

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods are fundamental in determining the structural and conformational aspects of "1-Butanol, 4-(aminooxy)-". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic arrangement and vibrational modes can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms (protons) within a molecule. The 1H NMR spectrum of a related compound, 4-amino-1-butanol (B41920), provides insight into the expected signals for "1-Butanol, 4-(aminooxy)-". For 4-amino-1-butanol, characteristic chemical shifts are observed that correspond to the different types of protons in the molecule. chemicalbook.com For instance, the protons on the carbon adjacent to the hydroxyl group (A) appear at a chemical shift of approximately 3.653 ppm, while the protons on the carbon next to the amino group (B) are found around 2.86 ppm and those on the subsequent carbon (C) at about 2.721 ppm. The protons on the remaining two carbons (D and E) show signals at approximately 1.60 and 1.54 ppm, respectively. chemicalbook.com It is important to note that unless the sample is completely free of water, the hydroxyl proton may not show coupling with adjacent protons due to rapid proton exchange. docbrown.info

Table 1: 1H NMR Chemical Shifts for 4-Amino-1-butanol

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 3.653 |

| B | 2.86 |

| C | 2.721 |

| D | 1.60 |

This interactive table is based on data for the related compound 4-amino-1-butanol. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. chemicalbook.com IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the scattering of light. Both techniques provide a characteristic fingerprint of the molecule, revealing the presence of specific functional groups. For a similar compound, 1-butanol, the IR spectrum shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.gov The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ region. nist.gov Raman spectroscopy of butanol isomers also shows distinct bands, such as the G-band which is characteristic for carbon nanotubes, and the D-band which indicates defects. researchgate.net

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of "1-Butanol, 4-(aminooxy)-". These methods are particularly useful for assessing purity and determining the molecular weight and fragmentation patterns.

Gas Chromatography (GC) for Purity and Conversion Assessment

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. It is particularly useful for assessing the purity of a sample and monitoring the progress of a chemical reaction. In a GC analysis, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. For example, a GC method has been developed for the analysis of 61 organic solvents, which demonstrates the utility of this technique for separating compounds with different functional groups and volatilities. glsciences.com The purity of related compounds like 4-(Boc-amino)-1-butanol has been determined to be ≥98.0% by GC. sigmaaldrich.com

High Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally unstable compounds. A method for the determination of aminobutanol (B45853) using HPLC has been developed based on a charge transfer reaction. nih.gov This method involves reacting aminobutanol with tetra-chloro-benzoquinone and analyzing the resulting complex using an HPLC-ultraviolet detector. nih.gov The separation was achieved on a C18 column with a gradient elution of triethylamine (B128534) and methanol. nih.gov This method demonstrated good linearity and recovery, making it suitable for the rapid detection of aminobutanol. nih.gov The purity of 4-(Fmoc-amino)-1-butanol has been determined to be ≥98.0% by HPLC. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. The molecular weight of 4-amino-1-butanol is 89.14 g/mol . nih.gov In the mass spectrum of a similar compound, 1-butanol, the molecular ion peak is observed at m/z 74. libretexts.org Common fragments include the loss of water (m/z 56) and alpha-cleavage products. libretexts.org For 4-amino-1-butanol, a significant peak is observed at m/z 30, which corresponds to the [CH2=NH2]+ fragment resulting from alpha-cleavage. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Butanol, 4-(aminooxy)- |

| 4-Amino-1-butanol |

| 1-Butanol |

| 4-(Boc-amino)-1-butanol |

| 4-(Fmoc-amino)-1-butanol |

| Tetra-chloro-benzoquinone |

| Triethylamine |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

As of the latest available data, no published X-ray crystallographic studies for 1-Butanol, 4-(aminooxy)- were found. Therefore, detailed information regarding its single-crystal structure, unit cell parameters, space group, and absolute stereochemistry determined by this method is not available in the scientific literature.

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for unequivocally determining the bond lengths, bond angles, and torsion angles of 1-Butanol, 4-(aminooxy)-, as well as its conformation in the solid state. Furthermore, for chiral molecules, X-ray crystallography on a single crystal of a pure enantiomer or a derivative with a known stereocenter allows for the determination of the absolute stereochemistry.

Future X-ray crystallographic analysis of 1-Butanol, 4-(aminooxy)- would be a significant contribution to the full characterization of this compound. Such a study would require the successful growth of single crystals of suitable size and quality. The resulting data would provide a precise, experimentally determined model of the molecule's solid-state structure, which is crucial for understanding its physical properties and intermolecular interactions.

Future Research Directions and Emerging Paradigms in 1 Butanol, 4 Aminooxy Studies

Innovations in Synthetic Efficiency and Scalability

The broader application of 1-Butanol, 4-(aminooxy)- is intrinsically linked to the efficiency, cost-effectiveness, and scalability of its production. Current research is actively pursuing innovative synthetic routes to overcome the limitations of traditional multi-step chemical syntheses. A significant area of development is the fermentative production of its precursor, 4-amino-1-butanol (B41920), from renewable resources like glucose. nih.gov This biotechnological approach, utilizing metabolically engineered microorganisms such as Corynebacterium glutamicum, represents a substantial leap towards scalable and sustainable manufacturing. nih.govchemicalbook.com

In parallel, chemical synthesis methods are being refined for greater efficiency. Strategies are being developed to shorten reaction pathways and improve yields for industrial-scale production. google.comgoogle.com For instance, methods involving a Mitsunobu reaction followed by hydrazinolysis have been established for producing hydrophilic aminooxy linkers. nih.gov The table below compares emerging synthetic strategies, highlighting the shift towards more scalable and efficient processes.

| Synthetic Strategy | Key Features | Starting Materials | Scale | Primary Advantages |

| Microbiological Fermentation | Uses metabolically engineered Corynebacterium glutamicum. nih.govchemicalbook.com | Glucose (renewable) chemicalbook.com | Fed-batch culture chemicalbook.com | Sustainable, uses renewable feedstock. |

| Industrial Chemical Synthesis | Characterized by short synthesis steps and convenient operation. google.com | Tetrahydrofuran, acetic acid google.com | Large-scale google.com | High yield, high purity, suitable for industrialization. google.com |

| Refined Lab-Scale Synthesis | Employs methods like Michael addition and Mitsunobu-hydrazinolysis. nih.gov | Varies (e.g., compound 3, tri-ethanolamine 13) nih.gov | Laboratory | Good yields, allows for creation of diverse water-soluble linkers. nih.gov |

Future work will likely focus on optimizing the metabolic pathways in engineered microbes to further increase titers and yields of 4-amino-1-butanol. nih.gov For chemical routes, the focus will be on minimizing hazardous reagents and developing continuous flow processes to enhance safety and throughput.

Expansion of Bioconjugation Scope for Complex Biological Systems

The chemoselective ligation between the aminooxy group and an aldehyde or ketone to form a stable oxime bond is a cornerstone of bioorthogonal chemistry. nih.govmdpi.com The future in this domain lies in applying this chemistry within increasingly complex biological environments, such as living cells and whole organisms. nih.gov A significant challenge is that optimal oxime formation often occurs at an acidic pH (4-5), which can be detrimental to many sensitive biomolecules. acs.org

To overcome this, research is focused on developing powerful nucleophilic catalysts, such as substituted anilines (e.g., p-phenylenediamine), that can significantly accelerate the rate of oxime ligation at neutral pH. acs.org This allows for efficient bioconjugation at low micromolar concentrations, which is crucial for applications involving sensitive proteins or live-cell labeling. acs.org Another expanding frontier is the use of genetic code expansion to introduce unnatural amino acids containing aldehyde or ketone moieties at specific sites within a protein. whiterose.ac.uk This technique provides a precise "handle" for subsequent reaction with 1-Butanol, 4-(aminooxy)-, enabling highly site-specific protein modification that was previously difficult to achieve. whiterose.ac.uk

These innovations are expanding the toolkit for chemical biologists, enabling the construction of sophisticated probes to study dynamic cellular processes and the development of targeted therapeutics. mdpi.comnih.gov

| Challenge in Complex Systems | Emerging Solution | Mechanism/Advantage | Potential Application |

| Slow reaction rates at neutral pH | Development of advanced aniline-based catalysts. acs.org | Increases reaction rate at physiological pH, enabling conjugation with sensitive biomolecules. acs.org | Site-specific PEGylation of proteins under mild conditions. acs.org |

| Off-target reactions | Bioorthogonal nature of the aminooxy-carbonyl reaction. mdpi.com | The aminooxy group is highly selective for aldehydes and ketones, minimizing side reactions with other biological functional groups. nih.govnih.gov | Labeling specific biomolecules in cell lysates or on cell surfaces. acs.orgnih.gov |

| Lack of a natural conjugation site | Genetic incorporation of aldehyde-bearing unnatural amino acids. whiterose.ac.uk | Provides a unique, genetically encoded site for oxime ligation, offering precise control over the modification site. whiterose.ac.uk | Creating antibody-drug conjugates with defined stoichiometry and attachment points. |

| Probe delivery and stability | Use of hydrophilic linkers like 1-Butanol, 4-(aminooxy)-. nih.gov | Enhanced aqueous solubility improves biocompatibility and performance in aqueous biological environments. nih.gov | Development of water-soluble glycoconjugates to study protein-carbohydrate interactions. nih.gov |

Exploration of Uncharted Applications in Supramolecular and Nanoscience

Beyond its established role in bioconjugation, the unique bifunctional nature of 1-Butanol, 4-(aminooxy)- makes it a promising component for constructing advanced materials in supramolecular chemistry and nanoscience. researchgate.net Its defined length, polarity, and dual functional handles (aminooxy and hydroxyl) allow it to act as a molecular bridge or surface modifier.

In nanoscience, related amino alcohols are already used as linkers in the synthesis of polymeric nanoparticles for gene delivery. sigmaaldrich.comsigmaaldrich.com The hydroxyl group of 1-Butanol, 4-(aminooxy)- could be used to anchor the molecule to the surface of metal oxide nanoparticles (e.g., ZnO), while the terminal aminooxy group would remain available for further functionalization, such as attaching sensing molecules or targeting ligands. researchgate.net This could lead to the development of novel sensors or targeted drug delivery systems.

In supramolecular chemistry, which relies on non-covalent interactions to build complex assemblies, 1-Butanol, 4-(aminooxy)- can be a valuable building block. rsc.org For example, it could be used to functionalize host molecules like cyclodextrins or guest molecules like fullerenes, guiding their self-assembly into higher-order structures such as nanotubes or molecular cages. nih.govdemokritos.gr These organized systems could find applications in catalysis, molecular recognition, and nanoelectronics. researchgate.netrsc.org

| Field | Potential Application | Role of 1-Butanol, 4-(aminooxy)- | Enabling Principle |

| Nanoscience | Targeted Drug/Gene Delivery | Linker to attach targeting ligands to nanocarriers (e.g., polymers, liposomes). sigmaaldrich.com | Bifunctional nature allows bridging of the carrier and the ligand. |

| Functionalized Nanoparticles | Surface modification of inorganic nanoparticles (e.g., ZnO, AuNPs) to introduce a reactive handle. researchgate.net | Hydroxyl group anchors to the surface; aminooxy group provides a site for further conjugation. | |

| Nanosensors | Component in sensor assemblies, linking a recognition element to a signaling component. | Chemoselective oxime ligation for specific and stable sensor construction. | |

| Supramolecular Chemistry | Self-Assembling Materials | Functionalization of macrocycles (e.g., cyclodextrins) to direct their assembly. demokritos.gr | The linker can introduce specific recognition sites or physical properties that guide non-covalent assembly. |

| Host-Guest Systems | Modification of guest molecules to improve solubility or add functionality for recognition by a host. nih.gov | The hydrophilic butanol chain can enhance water solubility of otherwise insoluble guests like fullerenes. | |

| Processive Catalysis | Building block for creating artificial enzyme mimics where the linker positions a catalytic group within a supramolecular scaffold. rsc.org | Precise spatial positioning of functional groups to facilitate catalytic turnover. |

Integration of In Silico Design with Experimental Validation

The convergence of computational chemistry and experimental synthesis is creating a powerful new paradigm for molecular discovery. In silico methods are increasingly used to design and pre-screen molecules like 1-Butanol, 4-(aminooxy)- and its derivatives before committing to resource-intensive laboratory work. jcchems.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow researchers to evaluate the potential efficacy and suitability of novel compounds for specific applications. iscientific.orgajol.info

A particularly exciting frontier is the use of artificial intelligence and machine learning to generate entirely new molecular structures. nih.gov Deep learning frameworks, such as the "Linker-GPT" model, can design vast libraries of novel linkers for applications like antibody-drug conjugates (ADCs). nih.gov These models can be trained with reinforcement learning to optimize for multiple properties simultaneously, such as synthetic accessibility, drug-likeness, and predicted binding affinity. nih.gov While these results are computational, they provide a rich foundation of promising candidates for subsequent experimental validation and optimization. nih.gov This integrated approach accelerates the design-build-test-learn cycle, making the discovery of new functional molecules more efficient. nih.gov

| In Silico Tool | Predicted Property / Application | Relevance to 1-Butanol, 4-(aminooxy)- Studies |

| Molecular Docking | Binding affinity and mode of interaction with a biological target (e.g., protein). iscientific.orgajol.info | Designing derivatives of the linker for enhanced binding to a target protein in bioconjugation applications. |

| Molecular Dynamics (MD) Simulations | Stability of a ligand-protein complex over time; conformational changes. nih.gov | Assessing the stability of the oxime bond and the flexibility of the butanol chain in a dynamic biological environment. |

| ADMET Prediction | Pharmacokinetic properties (e.g., oral bioavailability, toxicity). jcchems.comiscientific.org | Evaluating the drug-like properties of conjugates that incorporate the linker. |

| Machine Learning / AI (e.g., Linker-GPT) | Generation of novel linker structures with optimized properties. nih.gov | Discovering new aminooxy-containing linkers with superior performance characteristics (e.g., stability, solubility, synthetic ease). |

| Quantum Mechanics (QM) Calculations | Electronic properties, reactivity, and reaction mechanisms. | Understanding the reactivity of the aminooxy group and the mechanism of catalyzed oxime formation. |

Pursuit of Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.net The pursuit of sustainable strategies for producing 1-Butanol, 4-(aminooxy)- and related compounds is a key future research direction.

As mentioned, the development of bio-based production routes using engineered microbes is a cornerstone of this effort. nih.govchemicalbook.com This approach replaces petroleum-derived feedstocks with renewable resources like glucose and often proceeds in water under mild conditions, drastically reducing the environmental footprint compared to traditional organic synthesis. mdpi.com

For chemical syntheses, innovations focus on several green chemistry principles:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids. nih.govwhiterose.ac.uk

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reactions, which can reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. chemistryjournals.net

Biocatalysis: Using isolated enzymes to perform specific chemical transformations, taking advantage of their high selectivity and ability to operate under mild, environmentally friendly conditions.

The evaluation of a process's "greenness" is also being formalized through the use of green chemistry metrics, allowing for quantitative comparison of different synthetic routes. rsc.org Future research will focus on integrating these strategies to develop a truly sustainable life cycle for 1-Butanol, 4-(aminooxy)-, from its synthesis to its final application. shd-pub.org.rs

| Green Chemistry Principle | Application to 1-Butanol, 4-(aminooxy)- Synthesis | Example/Benefit |

| Renewable Feedstocks | Fermentative production of 4-amino-1-butanol. nih.govchemicalbook.com | Uses glucose as a starting material instead of petrochemicals. nih.gov |

| Safer Solvents | Using aqueous solutions for reactions. nih.gov | Michael addition reactions for linker synthesis can be conducted in aqueous NaOH or KOH. nih.gov |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. researchgate.netnih.gov | Can lead to significantly shorter reaction times and lower energy input. nih.gov |

| Biocatalysis | Use of aminotransferases and dehydrogenases in engineered microbes. nih.govchemicalbook.com | Highly specific reactions occur in water at ambient temperature and pressure. |

| Waste Prevention | Improving atom economy and reducing the number of synthetic steps. google.comchemistryjournals.net | Routes that avoid protecting groups and have fewer purification steps generate less waste. |

Q & A

Q. What are the standard synthetic routes for preparing 1-Butanol, 4-(aminooxy)-, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in radiochemical synthesis, 4-(aminooxy)butyl maleimide is prepared by coupling 4-[18F]fluorobenzaldehyde with N-[4-(aminooxy)butyl]maleimide in a two-step process, achieving a 35% radiochemical yield after HPLC purification . To optimize purity, use controlled stoichiometry (1:1 molar ratio of aminooxy to aldehyde groups) and employ techniques like flash chromatography or preparative HPLC. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity.

Q. Which analytical techniques are most effective for characterizing 1-Butanol, 4-(aminooxy)- and its derivatives?

Key methods include:

- NMR Spectroscopy : To confirm the aminooxy (-ONH) group and butanol backbone.

- FT-ICR Mass Spectrometry : For tracking reaction kinetics and quantifying adduct formation with carbonyl compounds (e.g., aldehydes) .

- IR Spectroscopy : To identify O-N stretching vibrations (~950 cm).

- HPLC/UPLC : For monitoring reaction progress and isolating intermediates.

Q. How does the aminooxy group influence reactivity in carbonyl trapping applications?

The aminooxy group (-ONH) reacts selectively with carbonyl groups (aldehydes/ketones) via oximation, forming stable oxime adducts. Kinetic studies using FT-ICR-MS show that reaction rates depend on electronic and steric factors: electron-deficient aldehydes (e.g., acrolein) react faster (k = 2.1 × 10 s) than bulky ketones (e.g., 2-heptanone, k = 4.7 × 10 s) . Adjust pH to 4–6 to enhance nucleophilicity of the aminooxy group.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in aminooxy-based conjugations?

Side reactions (e.g., hydrolysis or oxidation) are minimized by:

- Temperature Control : Conduct reactions at 25–40°C to balance kinetics and stability.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the aminooxy group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reduce hydrolysis .

- Catalysts : Add 1–2 mol% of acetic acid to protonate the aminooxy group, enhancing electrophilicity.

Q. What strategies resolve contradictions in reported bioactivity data for aminooxy derivatives?

Discrepancies may arise from:

- Impurity Profiles : Compare HPLC purity thresholds (>95% vs. <90%) across studies.

- Assay Conditions : Standardize buffer pH (e.g., phosphate vs. Tris) and incubation times.

- Structural Confounders : For example, 4-(nitroso-2-propenylamino)-1-butanol (a nitrosamine derivative) shows carcinogenicity in rodent models, while unmodified 4-(aminooxy)-1-butanol lacks such activity . Perform comparative structure-activity relationship (SAR) studies using deuterated analogs or computational docking.

Q. How can aminooxy compounds be applied in prodrug design for targeted drug delivery?

The aminooxy group enables site-specific conjugation with ketone-bearing biomolecules. For example:

- Prodrug Activation : Couple 1-Butanol, 4-(aminooxy)- with acetylated promoieties (e.g., 4-((aminooxy)methyl)phenyl acetate) via pH-sensitive linkers. Hydrolysis in acidic tumor microenvironments releases active drugs .

- PK/PD Optimization : Modify logP by attaching hydrophilic groups (e.g., PEG) to the butanol chain, enhancing bioavailability.

Methodological Recommendations

- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate mechanistic claims.

- Regulatory Compliance : For U.S. researchers, adhere to TSCA Section 12(b) export notification requirements for 4-amino-1-butanol derivatives .

- Safety Protocols : Handle nitrosamine derivatives under fume hoods with PPE; monitor decomposition products (e.g., NO) via gas sensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.